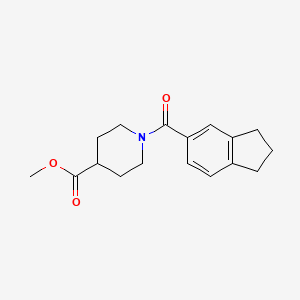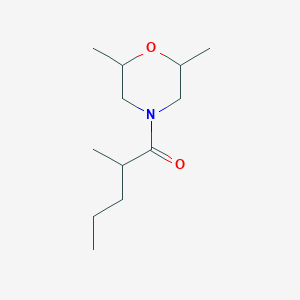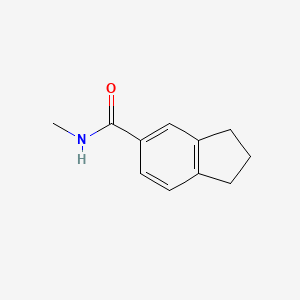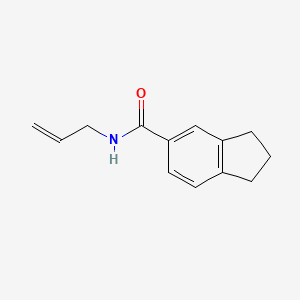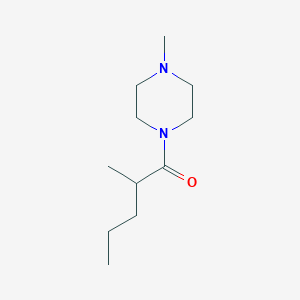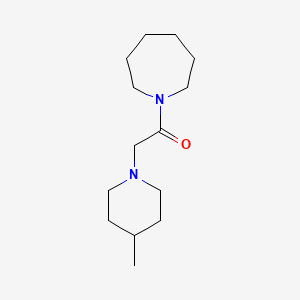
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone, also known as A-401, is a synthetic compound that belongs to the class of cathinones. It has gained significant attention in the scientific community due to its potential applications in research and medicine.
Wirkmechanismus
The exact mechanism of action of 1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in the modulation of various physiological processes.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone has been found to modulate various physiological processes in the body. It has been found to exhibit analgesic and anesthetic effects, which could be attributed to its ability to inhibit the reuptake of neurotransmitters. Additionally, it has also been found to exhibit antidepressant effects, which could be attributed to its ability to modulate the levels of serotonin and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone has several advantages as a research compound. It is relatively easy to synthesize, and its effects can be easily measured in laboratory experiments. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects on the body are not well documented. Additionally, its potential side effects are not well known, which could limit its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone. One potential direction is the development of new painkillers and antidepressant drugs based on its analgesic and antidepressant properties. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. This could lead to the development of new drugs with fewer side effects and better efficacy. Overall, the potential applications of 1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone in the field of medicine make it an important area of research for the future.
Synthesemethoden
The synthesis of 1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone involves the reaction of 4-methylpiperidine with 6-bromohexan-1-ol, followed by the reaction of the resulting compound with 1-azepan-1-amine. The final product is obtained through the purification of the crude product using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone has been widely used in scientific research due to its potential applications in the field of medicine. It has been found to possess analgesic and anesthetic properties, making it a potential candidate for the development of new painkillers. Additionally, it has also been found to exhibit antidepressant properties, which could lead to the development of new antidepressant drugs.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-13-6-10-15(11-7-13)12-14(17)16-8-4-2-3-5-9-16/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFYCCFMBHPUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

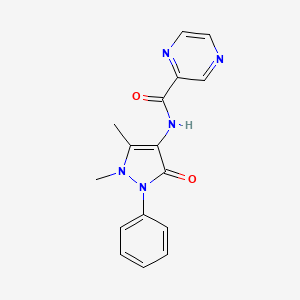


![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
